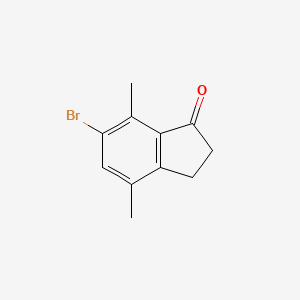

6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one

Description

Contextualization of Indanone Chemistry and Synthetic Utility of Indanone Scaffolds

Indanone derivatives are integral to medicinal chemistry, appearing in the structures of numerous drugs. nih.gov For instance, the indanone core is a key component of Donepezil, a medication used to treat Alzheimer's disease. nih.gov The synthetic utility of the indanone scaffold is vast, serving as a precursor for a wide range of more complex molecules. rsc.org The reactivity of the ketone functional group and the aromatic ring allows for a variety of chemical transformations, including condensations, oxidations, reductions, and electrophilic substitutions. evitachem.com

Modern synthetic methods are continuously expanding the toolkit for creating and modifying the indanone core. Transition-metal-catalyzed reactions, such as palladium-catalyzed annulations and nickel-catalyzed cyclizations, have emerged as powerful strategies for constructing the indanone skeleton with high efficiency and selectivity. researchgate.netresearchgate.net These advanced methods allow for the introduction of diverse functional groups, further broadening the synthetic potential of this versatile scaffold.

Significance of Halogenated and Alkylated Indanone Derivatives in Organic Synthesis

The introduction of halogen atoms, such as bromine, onto the indanone framework significantly enhances its synthetic value. A bromine substituent can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for the construction of complex molecular architectures from simpler indanone precursors. The position of the bromine atom on the aromatic ring can be selectively controlled through different bromination methods, including the use of bromine in acetic acid or under basic conditions. nih.gov

Alkylation, the addition of methyl groups in the case of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one, also plays a critical role. Methyl groups can influence the electronic properties of the aromatic ring and provide steric hindrance, which can direct the regioselectivity of subsequent reactions. Furthermore, alkylated indanones are valuable intermediates in their own right, with applications in the synthesis of various organic compounds. evitachem.comsigmaaldrich.com The combination of both halogen and alkyl substituents, as seen in the target molecule, creates a highly versatile building block with multiple points for further functionalization.

Historical Development and Current Research Trajectories Pertaining to this compound and Related Structural Motifs

The synthesis of the basic indanone core dates back to the early 20th century, with the first preparations appearing in the 1920s. nih.gov A common and long-standing method for synthesizing indanones is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids or their corresponding acid chlorides. sci-hub.rubeilstein-journals.orgresearchgate.net This reaction typically employs a strong acid catalyst, such as polyphosphoric acid or aluminum chloride.

Current research in the field of indanone chemistry is focused on the development of more efficient and environmentally friendly synthetic methods. This includes the use of transition-metal catalysis to achieve novel transformations and the exploration of one-pot cascade reactions that can rapidly generate molecular complexity. organic-chemistry.orgliv.ac.uk The ongoing interest in indanone derivatives for drug discovery and materials science continues to drive innovation in their synthesis and functionalization. While this compound itself has not been the subject of extensive study, its structural features position it as a potentially valuable, yet underexplored, tool for future chemical synthesis endeavors.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-6-5-9(12)7(2)11-8(6)3-4-10(11)13/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNFUNPPYYOINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 4,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Strategies for the 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections," which are the reverse of known chemical reactions.

Disconnection Approaches Leveraging Aromatic Substitution Patterns

The target molecule, this compound, presents several opportunities for disconnection. A primary disconnection can be made at the C-Br bond, suggesting a late-stage bromination of a 4,7-dimethyl-2,3-dihydro-1H-inden-1-one precursor. This approach simplifies the synthesis to the construction of the dimethylated indanone core.

Further disconnection of the indanone ring itself can be approached in two main ways. A C-C bond disconnection between the aromatic ring and the carbonyl group points towards an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. Alternatively, a disconnection of the C-C bond adjacent to the carbonyl group within the five-membered ring can suggest a Nazarov cyclization or a Michael addition-based strategy.

Cyclization Pathways as Key Synthetic Steps

The formation of the five-membered ring of the indanone core is a pivotal step in the synthesis. Intramolecular Friedel-Crafts acylation is a classic and widely used method for this transformation. This involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride under acidic conditions. For the synthesis of 4,7-dimethyl-2,3-dihydro-1H-inden-1-one, the logical precursor would be 3-(2,5-dimethylphenyl)propanoic acid.

Another significant cyclization pathway is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. While a powerful tool for indanone synthesis, this approach would require a more complex precursor for the specific substitution pattern of the target molecule. Other transition-metal-catalyzed ring-closing reactions have also been developed for indanone synthesis, offering alternative routes with varying degrees of complexity and efficiency.

Classical and Established Synthetic Routes to this compound and its Precursors

The synthesis of the target molecule can be achieved through a sequence of well-established reactions, starting from simple aromatic precursors.

Friedel-Crafts Acylation Approaches to Indanone Systems

A plausible synthetic route to the precursor, 4,7-dimethyl-2,3-dihydro-1H-inden-1-one, commences with a Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene). The reaction of p-xylene (B151628) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 3-(2,5-dimethylbenzoyl)propanoic acid. beilstein-journals.org This reaction is a well-documented method for introducing a four-carbon chain onto an aromatic ring. vedantu.comstackexchange.com

The subsequent steps would involve the reduction of the ketone functionality in 3-(2,5-dimethylbenzoyl)propanoic acid to a methylene (B1212753) group, affording 3-(2,5-dimethylphenyl)propanoic acid. This reduction can be achieved using methods like the Clemmensen or Wolff-Kishner reduction.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 1,4-Dimethylbenzene | Succinic anhydride | AlCl₃ | 3-(2,5-Dimethylbenzoyl)propanoic acid |

Intramolecular Cyclization Reactions in Indanone Formation

With 3-(2,5-dimethylphenyl)propanoic acid in hand, the key intramolecular Friedel-Crafts acylation can be performed to construct the indanone ring. This cyclization is typically promoted by strong acids such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its more reactive acyl chloride followed by treatment with a Lewis acid. nih.gov The cyclization of 3-(2,5-dimethylphenyl)propanoic acid is expected to yield 4,7-dimethyl-2,3-dihydro-1H-inden-1-one as the major product due to the directing effects of the methyl groups.

The regioselectivity of this intramolecular acylation is governed by the electronic and steric effects of the substituents on the aromatic ring. The ortho and para positions relative to the activating methyl groups are favored for electrophilic attack. In the case of 3-(2,5-dimethylphenyl)propanoic acid, cyclization is directed to the position ortho to one of the methyl groups and para to the other, leading to the desired 4,7-dimethyl substitution pattern on the indanone core.

Direct Bromination Strategies and Regioselectivity Control for Indanones

The final step in the synthesis is the regioselective bromination of 4,7-dimethyl-2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 6-position. The regioselectivity of electrophilic aromatic substitution on the indanone ring is influenced by the combined directing effects of the existing substituents: the two activating methyl groups and the deactivating carbonyl group of the indanone ring system.

Studies on the bromination of substituted indanones have shown that the position of bromination can be controlled by the reaction conditions. For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid leads to dibromination at the 2 and 4 positions, while reaction in the presence of a base like potassium hydroxide (B78521) affords monobromination at the 4-position. researchgate.net Similarly, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS) in the presence of a radical initiator has been shown to result in electrophilic aromatic substitution. nih.gov

For 4,7-dimethyl-2,3-dihydro-1H-inden-1-one, the methyl groups at positions 4 and 7 are ortho, para-directing and activating. The carbonyl group is meta-directing and deactivating. The position C-6 is para to the C-4 methyl group and ortho to the C-7 methyl group, making it an electronically favorable site for electrophilic attack. The C-5 position is ortho to the C-4 methyl group and meta to the C-7 methyl group. Therefore, careful selection of the brominating agent and reaction conditions is crucial to achieve selective bromination at the C-6 position. Reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst or elemental bromine in a suitable solvent would be primary candidates for this transformation.

| Starting Material | Brominating Agent | Potential Products | Factors Influencing Regioselectivity |

|---|---|---|---|

| 4,7-dimethyl-2,3-dihydro-1H-inden-1-one | N-Bromosuccinimide (NBS) / Bromine (Br₂) | This compound, 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one | Directing effects of methyl and carbonyl groups, steric hindrance, reaction solvent and temperature. |

Modern and Emerging Synthetic Techniques Applicable to this compound

Recent advances in synthetic organic chemistry offer powerful tools for the construction of the core indanone skeleton, which can be subsequently brominated. These methods often provide high efficiency and control over the molecular architecture.

Transition-metal-catalyzed annulation reactions have become a cornerstone for the synthesis of indanone scaffolds. rsc.orgresearchgate.net These methods often involve the cyclization of readily available starting materials. Catalysts based on rhodium, palladium, and nickel have been successfully employed in carbonylative cyclization reactions to form 1-indanones. beilstein-journals.org For instance, Rh(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates provides an efficient route to indanone derivatives. researchgate.net Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another effective strategy. organic-chemistry.org These methodologies could be adapted to synthesize the 4,7-dimethyl-1-indanone (B1296240) core from appropriately substituted precursors. A rhodium-catalyzed ring expansion of substituted 1-indanones using ethylene (B1197577) has also been reported, demonstrating the versatility of these catalysts in modifying the indanone core itself. nih.gov

Copper catalysis offers a cost-effective and efficient alternative for constructing indanone derivatives. A notable method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to produce 3-hydroxy-1-indanones. nih.govorganic-chemistry.org This protocol proceeds under mild conditions and tolerates a wide array of functional groups. organic-chemistry.org The resulting hydroxyindanones are valuable intermediates that can be further functionalized. Another innovative approach is the copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes, which allows for the direct construction of trifluoromethylated 1-indanones bearing an all-carbon quaternary center. frontiersin.org Although these methods yield substituted indanones, the underlying principles of copper-catalyzed cyclization could be applied to the synthesis of the 4,7-dimethyl-1-indanone skeleton.

The development of asymmetric syntheses for indanone derivatives is crucial for applications where specific stereoisomers are required. Several catalytic systems have been developed to achieve high enantioselectivity. rsc.org For example, a dinuclear zinc catalyst has been used for the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones to produce spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivities (up to >99% ee). rsc.org Other approaches include the copper-hydride-catalyzed asymmetric reduction or the Corey–Bakshi–Shibata (CBS) reduction of indanone derivatives to create enantioenriched products. acs.org While the target molecule, this compound, is achiral, these enantioselective methods are highly relevant for the synthesis of chiral indanone derivatives that could be precursors or analogues.

Flow Chemistry and Sustainable Synthesis Approaches for Functionalized Indanones

The contemporary synthesis of complex organic molecules, including functionalized indanones like this compound, is increasingly guided by the principles of green chemistry and process intensification. This paradigm shift favors methodologies that are not only efficient and high-yielding but also safer and more environmentally benign than traditional batch processing. In this context, flow chemistry and other sustainable techniques have emerged as powerful tools for the synthesis of the indanone scaffold.

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.gov This technology offers significant advantages over conventional batch synthesis, including superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, enabling excellent thermal control of highly exothermic or endothermic reactions and minimizing the formation of thermal degradation byproducts. nih.govallfordrugs.com

For the synthesis of a molecule such as this compound, a key step would be an intramolecular Friedel-Crafts acylation of a suitable precursor, for instance, 3-(2-bromo-4,5-dimethylphenyl)propanoic acid. Performing such a reaction under continuous flow conditions could offer several benefits:

Enhanced Safety: The small internal volume of the reactor minimizes the risk associated with handling hazardous reagents like strong acids (e.g., polyphosphoric acid or Lewis acids) often used in Friedel-Crafts reactions. researchgate.net

Improved Yield and Purity: Precise control over residence time and temperature can lead to higher selectivity and reduced byproduct formation, simplifying purification.

Scalability: Scaling up production in a flow system is typically achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. uc.pt

While specific literature on the flow synthesis of this compound is not available, the principles have been successfully applied to core reactions used in indanone synthesis. Multi-step flow processes are increasingly common for producing active pharmaceutical ingredients (APIs), demonstrating the maturity of this technology for complex target synthesis. nih.gov

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for Friedel-Crafts Cyclization

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Round-bottom flask | Microreactor or Packed-bed reactor |

| Heat Transfer | Slow, inefficient, potential for hotspots | Rapid, efficient, precise temperature control |

| Mixing | Mechanical or magnetic stirring, can be inefficient | Efficient diffusive or static mixing |

| Safety | Higher risk with large volumes of hazardous reagents | Minimized risk due to small reaction volumes |

| Scalability | Complex, requires re-optimization | Straightforward by extending run time |

| Reproducibility | Can vary between batches | High, due to precise parameter control |

Sustainable Synthesis Approaches:

Beyond flow chemistry, a range of sustainable methodologies are being applied to the synthesis of indanones, aligning with the goals of green chemistry. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. tandfonline.com Several methods for synthesizing 1-indanones have been developed using this technology. For instance, a microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids was reported as an environmentally benign route to 1-indanones. nih.govruc.dkresearchgate.net Similarly, tandem Friedel-Crafts acylation and Nazarov cyclization reactions have been efficiently conducted under microwave conditions to produce a variety of indanones in good yields from simple arenes. acs.orgacs.org This rapid heating method can significantly accelerate key cyclization steps in the synthesis of the indanone core. beilstein-journals.org

Advanced Catalysis: The development of novel catalytic systems is central to sustainable synthesis.

Reusable Catalysts: Researchers have reported the use of metal triflates in triflate-anion containing ionic liquids for the microwave-assisted intramolecular Friedel-Crafts acylation. A key advantage of this system is that the catalyst can be recovered and reused multiple times without a significant loss of activity, thereby reducing metal waste. nih.govresearchgate.net

Sustainable Solvents: The use of greener solvents is a cornerstone of sustainable chemistry. A rhodium-catalyzed tandem reaction to form 2,3-substituted indanones was developed to proceed under mild conditions using water as the sole solvent, avoiding volatile organic compounds. organic-chemistry.org

Organocatalysis: Moving away from heavy metals, organocatalysis offers a more sustainable alternative. The use of simple organic molecules like L-proline to catalyze transformations is a growing field with applications in indanone synthesis. rsc.org

These advanced methodologies illustrate a clear trend towards more efficient, controlled, and environmentally conscious production of valuable chemical scaffolds like functionalized indanones. The application of these principles holds significant promise for the future synthesis of specific targets such as this compound.

Table 2: Overview of Sustainable Methodologies for Indanone Synthesis

| Methodology | Key Features | Advantages | Relevant Reaction Type |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, improved yields, energy efficiency. tandfonline.comacs.org | Friedel-Crafts Acylation, Nazarov Cyclization. acs.orgbeilstein-journals.org |

| Reusable Catalysis | Metal triflates in ionic liquids. | Catalyst can be recovered and reused, reducing waste. nih.gov | Intramolecular Friedel-Crafts Acylation. nih.gov |

| Aqueous Media Synthesis | Use of water as a solvent. | Environmentally benign, reduced use of volatile organic compounds (VOCs). organic-chemistry.org | Rh-catalyzed Tandem Cyclization. organic-chemistry.org |

| One-Pot Cascade Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste from purification. | Pd-catalyzed Olefination/Aldol Annulation. liv.ac.uk |

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Bromo 4,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) techniques, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable, confirming the molecular framework.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

The structural assignment of this compound is definitively achieved using a suite of NMR experiments.

The ¹H NMR spectrum provides initial insights into the proton environments. The aromatic region is expected to display a single singlet, corresponding to the proton at the C5 position. The aliphatic region would show two triplets corresponding to the methylene (B1212753) protons at C2 and C3, which are adjacent to each other. Two singlets are also expected for the two methyl groups attached to the aromatic ring at C4 and C7.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 11 distinct signals are anticipated: one carbonyl carbon, five aromatic carbons (three quaternary and one methine), two aliphatic methylene carbons, and two methyl carbons. The chemical shifts are influenced by the substitution pattern, with the bromine atom and carbonyl group exerting significant electronic effects. researchgate.netdocbrown.info

2D NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) establishes proton-proton couplings, clearly showing the correlation between the methylene protons at C2 and C3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons, such as C5, the methyl carbons, and the C2 and C3 methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methyl protons to the aromatic carbons, and from the aliphatic protons (H2 and H3) to the carbonyl carbon (C1) and aromatic carbons, confirming the connectivity of the entire indanone framework.

Based on established data for structurally similar substituted indanones, the following table presents the anticipated NMR data. researchgate.netpreprints.orgtubitak.gov.tr

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~206.0 (C=O) | H2, H3 |

| 2 | ~3.1 (t) | ~36.5 (CH₂) | C1, C3, C3a |

| 3 | ~2.7 (t) | ~26.0 (CH₂) | C1, C2, C3a |

| 3a | - | ~155.0 (C) | H2, H3, H5 |

| 4 | - | ~132.0 (C) | 4-CH₃, H5 |

| 4-CH₃ | ~2.4 (s) | ~18.0 (CH₃) | C4, C3a, C5 |

| 5 | ~7.6 (s) | ~127.0 (CH) | C3a, C4, C6, C7a |

| 6 | - | ~123.0 (C) | H5, 7-CH₃ |

| 7 | - | ~145.0 (C) | 7-CH₃, H5 |

| 7-CH₃ | ~2.6 (s) | ~22.0 (CH₃) | C7, C6, C7a |

Solid-State NMR Applications for Polymorphic Analysis

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can probe its structure in the crystalline state. rsc.org This is particularly useful for identifying and characterizing polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties.

In ssNMR, spectral lines are broader than in solution due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be used. If polymorphs exist, they would likely present distinguishable ¹³C chemical shifts due to differences in molecular packing and intermolecular interactions in the crystal lattice. rsc.org Furthermore, as bromine possesses quadrupolar nuclei (⁷⁹Br and ⁸¹Br), ssNMR could potentially probe the local environment around the bromine atom, which would be sensitive to the crystalline form. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For this compound (C₁₁H₁₁BrO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: HRMS Data for C₁₁H₁₁BrO

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₁H₁₁⁷⁹BrO]⁺ | 237.9993 |

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of small molecules or radicals. Plausible fragmentation pathways include the loss of a carbonyl group (CO), a bromine atom (Br•), and methyl radicals (CH₃•).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate the compound from a mixture and to identify it based on its mass spectrum. thermofisher.com For a synthesized sample of this compound, GC-MS serves two primary purposes:

Purity Assessment: The gas chromatogram will show a primary peak corresponding to the target compound. The presence of other peaks would indicate impurities, such as starting materials, byproducts, or isomers.

Identity Confirmation: The mass spectrum obtained for the main peak can be compared to a reference spectrum or analyzed for the characteristic molecular ion and fragmentation pattern described above, thus confirming the identity of the compound. The retention time in the chromatogram also serves as an identifying characteristic under specific analytical conditions.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. Aromatic C-H and aliphatic C-H stretching vibrations would appear at higher wavenumbers, while aromatic C=C stretching bands would be observed in the fingerprint region. The presence of the C-Br bond can also be confirmed by a band at lower frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1710-1690 | Strong |

| C-H Stretch | Aromatic | ~3100-3000 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | ~2980-2850 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, ~1470 | Medium-Weak |

These vibrational data, in conjunction with NMR and MS results, provide a comprehensive and definitive characterization of the this compound structure. preprints.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the indenone ring, typically observed in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups in the dihydroindenone core would be observed in the 2850-2960 cm⁻¹ region.

Furthermore, the C=C stretching vibrations of the aromatic ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region. The presence of the bromine atom attached to the aromatic ring would give rise to a C-Br stretching vibration, which is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 600 cm⁻¹. Bending vibrations for the methylene groups (scissoring and rocking) are also expected in the fingerprint region, providing further structural confirmation.

Hypothetical IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~2925 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1695 | Strong | Carbonyl (C=O) Stretch |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1380 | Medium | CH₃ Bending |

| ~570 | Medium-Weak | C-Br Stretch |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable insights into the skeletal vibrations of the molecule.

The symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=O stretch, while also visible in Raman, may be weaker than in the IR spectrum. The C-Br stretching vibration is also expected to be Raman active. The various C-C stretching and bending modes of the indenone skeleton will contribute to a complex and informative fingerprint in the Raman spectrum.

X-ray Diffraction Analysis for Crystalline State Structure Elucidation

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) offers the most definitive structural elucidation for a crystalline compound. By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated that can be mathematically analyzed to yield a detailed three-dimensional model of the molecule.

This analysis would determine the precise bond lengths and angles of the indenone ring system, the attached methyl groups, and the bromine atom. It would also reveal the conformation of the five-membered ring and the planarity of the aromatic portion of the molecule. Furthermore, SC-XRD would provide information on intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the bromine atom, which govern the packing of the molecules in the crystal.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A PXRD pattern is a fingerprint of the crystalline phase of a compound. For this compound, PXRD would be employed to confirm the phase purity of a bulk sample. By comparing the experimental PXRD pattern to a pattern simulated from the single crystal X-ray diffraction data, one can verify the identity and homogeneity of the synthesized material. Any significant differences between the experimental and simulated patterns would indicate the presence of impurities or a different polymorphic form.

Theoretical and Computational Chemistry Studies of 6 Bromo 4,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Electronic Structure and Molecular Properties via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one, a DFT approach would be the primary method for determining its most stable three-dimensional structure.

The process begins with geometry optimization , where the spatial coordinates of all atoms are systematically adjusted to find the arrangement with the minimum electronic energy. A common and reliable approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311++G(d,p) for higher accuracy. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the minimum energy geometry is located, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion (e.g., C=O stretch, C-H bend, aromatic ring deformation) and has an associated frequency and intensity. This theoretical spectrum can be invaluable for interpreting experimental spectroscopic data.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization.

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | C-C=O | 125.0° |

| Dihedral Angle | C-C-C-C (Aromatic) | ~0.0° |

Ab Initio Methods for Electronic Excitation Analysis

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed for a more rigorous analysis of excited electronic states. Techniques such as Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT, are widely used to predict electronic absorption spectra (UV-Vis).

TD-DFT calculations on the optimized geometry of this compound would yield information about its electronic transitions. The output would include the excitation energies (which correspond to the wavelengths of maximum absorption, λmax), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the transitions (e.g., n→π, π→π). This allows for a detailed understanding of how the molecule interacts with light and which molecular orbitals are involved in the absorption process. More advanced ab initio methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory could provide even higher accuracy for electronic properties, albeit at a significantly greater computational expense.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered ring in the 2,3-dihydro-1H-inden-1-one core is not planar and can adopt different conformations. A thorough conformational analysis is necessary to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles within the five-membered ring and calculating the energy at each step, a process known as a potential energy surface (PES) scan. This would reveal the preferred puckering of the cyclopentanone (B42830) ring.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent), and the classical equations of motion are solved for every atom over a series of very small time steps. This generates a trajectory that illustrates how the molecule moves, vibrates, and interacts with its surroundings. MD simulations, which rely on force fields (empirical potential energy functions), can provide insights into the conformational flexibility, solvent effects, and intermolecular interactions of the compound.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. For this compound, several computational approaches can be used to predict its reactivity and the selectivity of its transformations.

One of the most common methods is Frontier Molecular Orbital (FMO) theory . The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). By analyzing the spatial distribution and energies of the HOMO and LUMO of this compound, one can predict the most likely sites for electrophilic and nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red areas typically represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). The MEP map for this compound would likely show a negative potential around the carbonyl oxygen and a more complex potential distribution on the aromatic ring due to the interplay of the electron-withdrawing bromo group and the electron-donating methyl groups.

To predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity), chemists can computationally model the reaction pathways for different possible products. This involves locating the transition state (TS) structures for each pathway and calculating their activation energies. According to transition state theory, the pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.

Table 2: Illustrative Frontier Molecular Orbital Energies for Reactivity Analysis This table shows the kind of data FMO analysis provides. Values are hypothetical.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.5 | Site of electrophilic attack |

| LUMO | -1.2 | Site of nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

Computational Design of Novel this compound Derivatives

The structure of this compound can serve as a scaffold for the design of new molecules with tailored properties. Computational methods are instrumental in this design process. By making systematic in silico modifications to the parent structure—for instance, by changing the position of the bromo and methyl substituents, or by introducing new functional groups—a virtual library of derivatives can be created.

Each of these virtual derivatives can then be subjected to the computational analyses described above. For example, their electronic properties, reactivity, and even potential biological activity (through molecular docking simulations with protein targets) can be rapidly screened. This computational screening allows researchers to prioritize which derivatives are most promising for synthesis and experimental testing, thereby saving significant time and resources. For instance, if the goal is to create a more reactive molecule, derivatives with a smaller HOMO-LUMO gap could be prioritized. If a specific interaction with a biological target is desired, derivatives with a shape and electrostatic potential that are complementary to the target's active site would be selected. This iterative cycle of computational design, prediction, and experimental validation is a powerful paradigm in modern chemical research.

Applications of 6 Bromo 4,7 Dimethyl 2,3 Dihydro 1h Inden 1 One in Diverse Chemical Science Fields

Strategic Role as a Key Synthetic Intermediate in Organic Synthesis

Precursor to Advanced Materials (e.g., Organic Electronic Components, Polymers)

No specific research has been found detailing the use of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one as a precursor for advanced materials.

Building Block in Catalyst and Ligand Design

There is no available information on the application of this compound in the design of catalysts or ligands.

Role in the Synthesis of Specialty Chemicals

The role of this compound in the synthesis of specialty chemicals is not documented in the available literature.

Contributions to Reaction Methodology Development

No published studies were identified that describe the use of this compound in the development of new reaction methodologies.

Advanced Chemical Engineering Applications in Fine Chemical Synthesis

There is no information regarding the application of this compound in advanced chemical engineering for fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one with high purity?

- Methodological Answer : The synthesis typically begins with bromination and alkylation of the indenone core. Critical steps include controlling reaction temperature (e.g., 0–5°C for bromination) and using anhydrous conditions to avoid side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Reaction progress should be monitored using TLC and confirmed via H NMR for structural validation .

Q. How should researchers determine the solubility of this compound in various solvents for experimental workflows?

- Methodological Answer : Solubility can be empirically tested using a stepwise approach: start with polar aprotic solvents (e.g., DMSO, DMF) and progress to less polar solvents (e.g., ethanol, chloroform). Quantitative analysis via HPLC or UV-Vis spectroscopy at varying concentrations (e.g., 1–10 mM) is recommended. Note that halogen substituents may reduce solubility in aqueous buffers, necessitating co-solvents like DMSO (≤1% v/v) for biological assays .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for halogenated ketones: avoid inhalation, and store at RT in airtight containers. In case of skin contact, wash immediately with soap and water. First-aid measures for accidental exposure should include emergency eye irrigation and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimize bromination by adjusting stoichiometry (e.g., 1.2 eq. NBS) and using catalysts like FeCl. For methylation, consider phase-transfer catalysis to enhance regioselectivity. Kinetic studies (e.g., in situ IR or GC-MS) can identify rate-limiting steps. Post-synthetic purification via recrystallization (e.g., ethanol/water) may improve crystallinity and yield .

Q. What strategies are effective for validating the compound’s biological activity in in vitro assays?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (DMSO vehicle). For target engagement, employ fluorescence polarization or SPR to measure binding affinity to enzymes/receptors. Structural analogs (e.g., 5-Bromo-6-fluoro derivatives) can serve as comparators to isolate the role of bromine and methyl groups in bioactivity .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) can predict binding modes. Validate predictions with experimental data (e.g., IC values) to refine models .

Q. What analytical techniques are most reliable for characterizing structural isomers or impurities?

- Methodological Answer : High-resolution LC-MS (Q-TOF) distinguishes isomers via exact mass and fragmentation patterns. C NMR can resolve methyl and bromine positional differences. For trace impurities, GC-MS with a DB-5 column provides sensitivity down to 0.1% .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across studies?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay endpoints). Cross-validate with orthogonal methods (e.g., Western blot for protein targets vs. phenotypic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.